Dimesna free acid

Description

Contextualization within Organosulfur and Sulfonic Acid Chemistry

2,2'-Dithiodiethanesulfonic acid is an organosulfur compound, a broad class of molecules containing at least one carbon-sulfur bond. These compounds are ubiquitous in nature and are essential for life, with examples including the amino acids cysteine and methionine. The chemistry of organosulfur compounds is rich and varied, in part due to sulfur's ability to exist in multiple oxidation states.

Specifically, 2,2'-Dithiodiethanesulfonic acid possesses two key functional groups that dictate its chemical properties and reactivity: a disulfide bond (-S-S-) and two sulfonic acid groups (-SO₃H). The disulfide bond is a pivotal feature, capable of undergoing reversible cleavage under reducing conditions, a property that is central to its biological and materials science applications.

The sulfonic acid groups are highly acidic and confer high water solubility to the molecule. google.com Sulfonic acids are a class of organic acids that are significantly stronger than their carboxylic acid counterparts and are known for their stability. google.com The presence of these groups makes 2,2'-dithiodiethanesulfonic acid and its salts highly polar molecules.

Historical Trajectories and Key Discoveries in Dithiodiethanesulfonic Acid Research

The most significant historical context for 2,2'-Dithiodiethanesulfonic acid is inextricably linked to the development of its corresponding thiol, mesna (B1676310) (2-mercaptoethanesulfonate sodium), and its own disodium (B8443419) salt, known as dimesna (B1670654). The research, pioneered by Norbert Brock, was driven by the need to mitigate the urotoxic side effects, such as hemorrhagic cystitis, caused by oxazaphosphorine cytostatics like cyclophosphamide (B585) and ifosfamide (B1674421) used in cancer chemotherapy. researchgate.net

In the body, mesna is rapidly oxidized to the biologically inactive dimesna. researchgate.net This reversible oxidation is key to its mechanism of action. After administration, dimesna circulates in the bloodstream and, upon glomerular filtration in the kidneys, is reduced back to the active thiol, mesna. researchgate.netnih.gov This targeted reactivation in the urinary tract allows mesna to neutralize the toxic metabolites of chemotherapy, such as acrolein, without interfering with the systemic anticancer effects of the drugs. researchgate.netnih.gov

Early synthetic methods for producing dimesna often involved the oxidation of mesna using iodine-containing reagents. google.com These processes, while effective, presented challenges related to the purification of the final product and the generation of environmental pollutants. google.com Subsequent research has led to the development of more efficient and environmentally friendly "single-pot" synthetic processes. For instance, a method starting from vinyl sodium sulfonate has been patented, which allows for the production of dimesna in high yield without the need for isolating the intermediate mesna. google.com Another patented industrial preparation method involves the reaction of a halogenated ethanesulfonate (B1225610) with a source of sulfur, followed by oxidation. google.comgoogle.com

Current Research Imperatives and Unaddressed Scientific Questions for the Compound

Current research on 2,2'-dithiodiethanesulfonic acid, primarily in the form of its disodium salt dimesna, is heavily concentrated on its pharmacological applications as a cytoprotective agent. A major imperative is to fully elucidate and optimize its protective effects against the toxicities of a broadening range of chemotherapeutic agents, including taxanes and platinum-based drugs. nih.gov

The metabolism of dimesna is a key area of ongoing investigation. Studies have shown that its reduction to mesna in the kidneys is a critical step for its uroprotective activity and is mediated by both enzymatic and non-enzymatic pathways involving the glutathione (B108866) and thioredoxin systems. nih.gov Understanding the precise mechanisms and the factors influencing this bioactivation is crucial for optimizing dosing and efficacy.

Several unaddressed scientific questions remain:

Renal Transporter Interactions: The uptake of dimesna by renal tubular cells is thought to involve specific transporters, and the efflux of mesna is also transporter-mediated. researchgate.net The clinical significance of genetic variability in these transporters and the potential for drug-drug interactions affecting the efficacy and safety of dimesna are not yet fully understood. researchgate.net

Expanded Therapeutic Roles: Dimesna has been shown to modulate the activity of various protein kinases, such as EGFR, MET, and ROS1, by disrupting extracellular disulfide bonds. nih.gov The full therapeutic potential of this activity, including its use as a chemosensitizing or chemo-enhancing agent, warrants further investigation.

Beyond Uroprotection: While its role in preventing hemorrhagic cystitis is well-established, research is exploring its potential to mitigate nephrotoxicity from other anticancer drugs like cisplatin. google.com The complete spectrum of its protective capabilities in different organ systems is an active area of research.

Alternative Uroprotective Strategies: Although mesna (derived from dimesna) is the standard of care, it is not without limitations, and research into alternative and adjunct uroprotective agents continues. nih.govchemicalbook.com

Overview of Major Thematic Areas and Interdisciplinary Significance of 2,2'-Dithiodiethanesulfonic Acid Studies

The study of 2,2'-dithiodiethanesulfonic acid holds significance across multiple scientific disciplines, primarily driven by the unique properties of its disulfide bond and sulfonic acid groups.

Medicinal Chemistry and Pharmacology: This is the most prominent area of research for the compound, where its disodium salt, dimesna, serves as a prodrug for the uroprotective agent mesna. nih.gov Its development represents a landmark in supportive care in oncology, enabling the safe use of higher doses of effective chemotherapeutic agents. researchgate.net The ongoing research into its mechanisms of action, metabolism, and broader cytoprotective effects highlights its continued importance in this field.

Materials Science and Polymer Chemistry: The reversible nature of the disulfide bond makes it a valuable functional group for creating "smart" or stimuli-responsive materials. There is a growing interest in developing redox-responsive polymers containing disulfide bonds for applications such as controlled drug delivery. google.commdpi.com These polymeric systems are designed to be stable in the bloodstream but to disassemble and release their payload in the reducing environment inside cancer cells, which have higher concentrations of glutathione. google.commdpi.com While 2,2'-dithiodiethanesulfonic acid itself is a small molecule, it represents a fundamental building block for designing such redox-responsive systems, particularly water-soluble ones due to the sulfonic acid groups.

Electrochemistry and Energy Storage: Organodisulfide compounds are being explored as potential cathode materials for next-generation batteries, such as lithium-sulfur and magnesium batteries. researchgate.net The disulfide bond can undergo a reversible two-electron reduction, making these materials attractive for high-capacity energy storage. researchgate.net Research in this area includes incorporating disulfide moieties into polymer particles to improve electrochemical stability and performance. researchgate.net The principles governing the redox chemistry of 2,2'-dithiodiethanesulfonic acid are relevant to the design and understanding of these advanced energy storage systems.

Chemical Properties of 2,2'-Dithiodiethanesulfonic Acid

| Property | Value | Source |

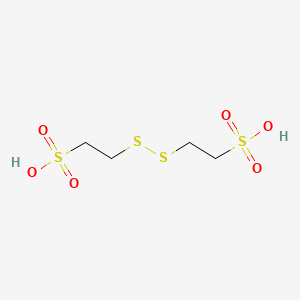

| IUPAC Name | 2-(2-sulfoethyldisulfanyl)ethanesulfonic acid | |

| Molecular Formula | C₄H₁₀O₆S₄ | |

| Molecular Weight | 282.4 g/mol | |

| CAS Number | 45127-11-5 | |

| Monoisotopic Mass | 281.93602273 Da |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-sulfoethyldisulfanyl)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S4/c5-13(6,7)3-1-11-12-2-4-14(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUKOOOZTSTOOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)SSCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16208-51-8 (di-hydrochloride salt) | |

| Record name | 2,2'-Dithiodiethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045127115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40196395 | |

| Record name | 2,2'-Dithiodiethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45127-11-5 | |

| Record name | 2,2'-Dithiodiethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045127115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dithiodiethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-DITHIODIETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q2L2H0POF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,2 Dithiodiethanesulfonic Acid

Established Synthetic Pathways for 2,2'-Dithiodiethanesulfonic Acid

The synthesis of 2,2'-dithiodiethanesulfonic acid, also known as Dimesna (B1670654), is primarily achieved through the oxidation of 2-mercaptoethanesulfonic acid (Mesna). This approach is efficient and builds upon the readily available thiol precursor.

Sulfonation-Based Protocols and Their Derivatives

Direct sulfonation of a pre-formed disulfide-containing molecule is not the principal route for synthesizing 2,2'-dithiodiethanesulfonic acid. Instead, the sulfonic acid functionalities are typically introduced at an earlier stage to produce the precursor, 2-mercaptoethanesulfonic acid (Mesna). One established method involves the reaction of sodium sulfite (B76179) with 1,2-dichloroethane, followed by subsequent steps to introduce the thiol group. google.com Another approach to creating sulfonates is the reaction of an organic molecule with a sulfonating agent like sulfur trioxide. google.com However, for 2,2'-dithiodiethanesulfonic acid, the key transformation is the oxidation of the thiol, not the introduction of the sulfonate group to a disulfide molecule.

Oxidative Disulfide Bond Formation Strategies

The most prevalent and established pathway to 2,2'-dithiodiethanesulfonic acid is the oxidative dimerization of 2-mercaptoethanesulfonic acid (Mesna). nih.gov This reaction involves the formation of a disulfide bond (S-S) from two thiol groups (–SH). A variety of oxidizing agents can accomplish this transformation under mild conditions. sci-hub.se

Common oxidizing agents suitable for this purpose include:

Molecular Oxygen: In the presence of catalysts, such as heavy metal ions, air or pure oxygen can effectively oxidize thiols to disulfides. sci-hub.se Mesna (B1676310) itself undergoes rapid autoxidation to its disulfide form, dimesna. nih.gov

Hydrogen Peroxide: This is a common and clean oxidizing agent that yields water as a byproduct. The reaction is often catalyzed by metal ions. sci-hub.se

Halogens: Iodine (I₂) is a classic reagent for this conversion, where the thiol is oxidized to the disulfide and the iodine is reduced to iodide. One study specifically investigated the two-electron oxidation of 2-mercaptoethanesulfonate by iodine/oxy-iodine species. auburn.edu

Dimethyl Sulfoxide (B87167) (DMSO): Under certain conditions, particularly with a halogen or hydrogen halide catalyst, DMSO can serve as the oxidant for converting thiols to disulfides. google.com

The general stoichiometry for the oxidation of a thiol (RSH) to a disulfide (RSSR) is represented as: 2 RSH + [O] → RSSR + H₂O

This oxidative coupling is highly efficient and is the basis for both the chemical synthesis of 2,2'-dithiodiethanesulfonic acid and its formation in vivo from Mesna. nih.govuky.edu

Novel Catalyst Systems in 2,2'-Dithiodiethanesulfonic Acid Synthesis

Research into thiol oxidation has yielded several advanced catalytic systems that offer improved selectivity and efficiency. While not all have been explicitly documented for the synthesis of 2,2'-dithiodiethanesulfonic acid, they represent modern methodologies applicable to the transformation.

Metal-Based Catalysts: Aside from simple iron or copper salts that catalyze autoxidation, more complex systems have been developed. sci-hub.se For instance, a catalytic system containing a hexavanadopolymolybdate salt and copper(II) perchlorate (B79767) in acetonitrile (B52724) has been shown to catalyze the aerobic oxidative deodorization of thiols (conversion to non-odorous disulfides). researchgate.net

Organoselenium Catalysts: Organodiselenides have been reported to catalyze the aerobic oxidation of thiols to disulfides in practical yields without requiring additional reagents or additives. researchgate.net

Sulfuryl Fluoride (B91410): Recently, sulfuryl fluoride (SO₂F₂) has been presented as a potent and highly selective oxidant for converting thiols to disulfides, satisfying the stringent criteria of "click chemistry" due to its high thermodynamic driving force and simple reaction conditions. chemrxiv.org

Table 1: Overview of Oxidative Methods for Disulfide Formation

| Oxidant/Catalyst System | General Observations | Reference(s) |

|---|---|---|

| Oxygen / Air (Metal-catalyzed) | Common, economical method. Rate is dependent on pH and metal catalyst (e.g., Fe³⁺, Cu²⁺). | sci-hub.se |

| Hydrogen Peroxide (H₂O₂) | Clean oxidant, produces water as a byproduct. Often requires a catalyst. | sci-hub.se |

| Iodine (I₂) | A classic, stoichiometric oxidant for thiols. | auburn.edu |

| Dimethyl Sulfoxide (DMSO) / Halide | Effective under specific catalytic conditions. | google.com |

| Sulfuryl Fluoride (SO₂F₂) | A highly selective and potent modern oxidant, described as a "redox-click" reaction. | chemrxiv.org |

| Organodiselenide Catalysts | Enables aerobic oxidation without additional reagents. | researchgate.net |

Mechanistic Investigations of 2,2'-Dithiodiethanesulfonic Acid Synthesis Reactions

Understanding the mechanisms of both disulfide bond formation and sulfonic acid group introduction is crucial for optimizing reaction conditions and yields.

Elucidation of Disulfide Bond Formation Mechanisms

The oxidation of thiols to disulfides can proceed through several mechanistic pathways, largely dependent on the nature of the oxidizing agent and the reaction environment. nih.gov

Two-Electron Oxidation (Ionic Mechanism): This is a common pathway involving two-electron transfer. The process is often initiated by the deprotonation of the thiol (RSH) to the more nucleophilic thiolate anion (RS⁻). The reaction can proceed through a sulfenic acid (RSOH) intermediate. This intermediate reacts rapidly with another thiol molecule to yield the disulfide and water. nih.gov This mechanism is typical for oxidants like hydrogen peroxide.

Step 1: RSH + [O] → RSOH Step 2: RSOH + RSH → RSSR + H₂O

One-Electron Oxidation (Radical Mechanism): This pathway involves the one-electron oxidation of the thiol, generating a thiyl radical (RS•). Two of these radicals can then combine (dimerize) to form the disulfide bond. nih.gov This mechanism is often observed in reactions initiated by certain metal ions or high-energy processes.

Step 1: RSH → RS• + H⁺ + e⁻ Step 2: 2 RS• → RSSR

The specific mechanism for the oxidation of 2-mercaptoethanesulfonic acid can follow either path. For instance, its interaction with myeloperoxidase involves a one-electron transfer pathway, whereas oxidation by agents like iodine proceeds via a two-electron process. auburn.edunih.gov

Reaction Kinetics and Thermodynamics of Sulfonic Acid Group Introduction

As the primary synthesis of 2,2'-dithiodiethanesulfonic acid relies on oxidizing Mesna, the most relevant kinetic studies pertain to thiol oxidation rather than sulfonation.

The kinetics of thiol oxidation are generally complex and are influenced by several factors:

pH: The reaction rate is often highly dependent on pH because the thiolate anion (RS⁻) is a much more potent nucleophile than the protonated thiol (RSH). Therefore, at pH values above the pKa of the thiol group, the reaction rate typically increases. sci-hub.se

Oxidant Concentration: The rate is generally dependent on the concentration of the oxidizing agent.

Catalysts: The presence of metal ion catalysts can dramatically increase the reaction rate. sci-hub.se

This indicates a multi-step reaction where the kinetics are not straightforward.

For sulfonation reactions, such as those used to prepare precursors, the kinetics are influenced by temperature and the strength of the sulfonating agent. These reactions can be slow and may require elevated temperatures to proceed at a practical rate. google.com However, the thermodynamics generally favor the formation of the stable sulfur-carbon bond of the sulfonic acid group.

Table 2: Key Factors Influencing Thiol Oxidation Kinetics

| Factor | Influence on Reaction Rate | Rationale | Reference(s) |

|---|---|---|---|

| pH | Rate generally increases with higher pH (up to a point). | The deprotonated thiolate anion (RS⁻) is the more reactive nucleophilic species. | sci-hub.se |

| Oxidizing Agent | The nature and concentration of the oxidant are primary rate determinants. | Different oxidants have different redox potentials and mechanistic pathways. | sci-hub.senih.gov |

| Catalysts | Metal ions (e.g., Cu²⁺, Fe³⁺) or specialized enzyme systems can significantly accelerate the reaction. | Catalysts lower the activation energy of the reaction. | sci-hub.senih.gov |

| Temperature | Rate increases with temperature. | Provides the necessary activation energy for the reaction to proceed. | google.com |

| Solvent | The polarity and nature of the solvent can influence reaction rates and pathways. | Solvents can affect the stability of intermediates and transition states. | chemrxiv.org |

Functional Group Transformations and Derivatization Approaches for 2,2'-Dithiodiethanesulfonic Acid

The reactivity of 2,2'-dithiodiethanesulfonic acid is centered around its two key functional moieties: the sulfonic acid groups and the disulfide bridge. These sites allow for a range of chemical modifications to tailor the molecule's properties for specific purposes.

The sulfonic acid (-SO₃H) groups of 2,2'-dithiodiethanesulfonic acid are strongly acidic, a characteristic feature of sulfonic acids which are significantly stronger than their carboxylic acid counterparts. wikipedia.orgacs.org This high acidity dictates much of their reactivity. Key transformations involving these groups include:

Esterification: Sulfonic acids can be converted to sulfonic esters (R-SO₂-OR'). This is typically achieved through reaction with alcohols, often in the presence of a dehydrating agent or by using the corresponding sulfonyl chloride. wikipedia.org For 2,2'-dithiodiethanesulfonic acid, this would result in the formation of a diester.

Halogenation: The sulfonic acid groups can be converted to sulfonyl halides, most commonly sulfonyl chlorides (R-SO₂-Cl), by treatment with reagents like thionyl chloride or phosphorus pentachloride. wikipedia.orglibretexts.org These sulfonyl halides are versatile intermediates, readily reacting with a variety of nucleophiles.

Amide Formation: The corresponding sulfonyl chlorides can react with ammonia (B1221849) or primary/secondary amines to form sulfonamides. libretexts.org This reaction provides a pathway to introduce nitrogen-containing functionalities.

Desulfonation: The removal of the sulfonic acid group, known as desulfonation, can be achieved under certain conditions, typically by heating in the presence of a strong acid. wikipedia.org However, this reaction is generally more facile for aromatic sulfonic acids than for aliphatic ones. For 2,2'-dithiodiethanesulfonic acid, this reaction would lead to the cleavage of the carbon-sulfur bond.

Table 1: General Reactions of Sulfonic Acid Groups

| Reaction Type | Reagents | Product |

| Esterification | Alcohol (R'OH) | Sulfonic Ester (R-SO₂-OR') |

| Halogenation | Thionyl Chloride (SOCl₂) | Sulfonyl Chloride (R-SO₂-Cl) |

| Amide Formation | Ammonia (NH₃) | Sulfonamide (R-SO₂-NH₂) |

| Desulfonation | Heat, Acid (H⁺) | Alkane/Arene (R-H) |

The disulfide bond (-S-S-) is a pivotal functional group that can undergo several important chemical transformations, primarily involving cleavage or oxidation.

Reduction: The most common reaction of the disulfide bridge is its reduction to two thiol groups (-SH). This can be accomplished using a variety of reducing agents. The product of the reduction of 2,2'-dithiodiethanesulfonic acid is 2-mercaptoethanesulfonic acid, commonly known as mesna. This reaction is crucial as mesna itself is an important pharmaceutical agent.

Oxidation: The disulfide bond can be oxidized to various higher oxidation states of sulfur. Oxidation can lead to the formation of thiosulfinates (R-S(O)-S-R) and ultimately to the cleavage of the S-S bond to form sulfonic acids. nih.gov A patent describes the oxidation of diethyl disulfide to ethanesulfonic acid using dimethyl sulfoxide (DMSO) and a halogen catalyst, demonstrating a potential pathway for the synthesis of sulfonic acids from disulfides. google.com

Cleavage by Nucleophiles: The disulfide bond can be cleaved by various nucleophiles. For instance, treatment with sulfite (SO₃²⁻) can lead to the formation of a thiol and a thiosulfonate. The ease of cleavage of the S-S bond can be influenced by the surrounding chemical environment. nih.gov

Table 2: Modifications of the Disulfide Bridge

| Reaction Type | Reagents | Product |

| Reduction | Reducing Agents (e.g., DTT, NaBH₄) | Thiols (2x R-SH) |

| Oxidation | Oxidizing Agents (e.g., H₂O₂, Peroxy acids) | Thiosulfinates, Sulfonic Acids |

| Nucleophilic Cleavage | Nucleophiles (e.g., CN⁻, SO₃²⁻) | Thiol and derivatized sulfur species |

The reactivity of both the sulfonic acid groups and the disulfide bridge allows for the preparation of heteroconjugates and functionalized adducts. The disulfide bond, in particular, serves as a useful linker in bioconjugation chemistry.

A common strategy involves the reduction of the disulfide to thiols, which can then be reacted with other molecules containing a suitable reactive group. For example, a thiol can react with a maleimide-functionalized molecule to form a stable thioether linkage. This approach is widely used to attach drugs or imaging agents to proteins and peptides. researchgate.net

The disodium (B8443419) salt of 2,2'-dithiodiethanesulfonic acid, known as dimesna, is itself a drug used for its uroprotective properties. pharmacompass.com This highlights the potential for this core structure to be part of larger, biologically active molecules. The synthesis of such conjugates often leverages the reactivity of the disulfide bond, which can be designed to be cleaved under specific physiological conditions, such as the reducing environment within a cell. researchgate.net

Green Chemistry Principles in 2,2'-Dithiodiethanesulfonic Acid Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. These principles can be applied to the synthesis of 2,2'-dithiodiethanesulfonic acid to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. A key aspect of green chemistry is the development of solvent-free reaction conditions or the use of environmentally benign solvents like water.

The synthesis of sulfonic acids can be achieved using greener methods. For example, the use of microwave activation in the synthesis of sulfanilic acid has been shown to be more efficient and less polluting than conventional thermal methods. ucv.ro Similar microwave-assisted or solvent-free approaches could potentially be adapted for the synthesis of 2,2'-dithiodiethanesulfonic acid. Research has also explored the use of solid acid catalysts and ionic liquids for sulfonation reactions, which can offer advantages in terms of reusability and reduced waste generation. nih.govorganic-chemistry.org The synthesis of organosulfur and organoselenium compounds under solvent-free conditions has been shown to offer benefits such as enhanced reaction rates and higher product yields. rsc.orgdntb.gov.ua

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgjocpr.com A higher atom economy indicates a more sustainable process with less waste generation. The atom economy is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

A common laboratory synthesis of 2,2'-dithiodiethanesulfonic acid involves the oxidation of 2-mercaptoethanesulfonic acid (mesna). A typical oxidizing agent used is hydrogen peroxide (H₂O₂). The balanced chemical equation for this reaction is:

2 HS-CH₂-CH₂-SO₃H + H₂O₂ → HO₃S-CH₂-CH₂-S-S-CH₂-CH₂-SO₃H + 2 H₂O

To calculate the atom economy of this synthesis:

Table 3: Atom Economy Calculation for the Synthesis of 2,2'-Dithiodiethanesulfonic Acid

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| 2-Mercaptoethanesulfonic acid (Mesna) | C₂H₆O₃S₂ | 164.20 |

| Hydrogen Peroxide | H₂O₂ | 34.01 |

| 2,2'-Dithiodiethanesulfonic acid | C₄H₁₀O₆S₄ | 282.36 |

| Water | H₂O | 18.02 |

Sum of molecular weights of reactants = (2 * 164.20 g/mol ) + 34.01 g/mol = 362.41 g/mol

Molecular weight of the desired product = 282.36 g/mol

Atom Economy (%) = (282.36 / 362.41) x 100 ≈ 77.9%

An atom economy of approximately 77.9% is relatively high, indicating that a significant portion of the reactant atoms are incorporated into the final product. The main byproduct is water, which is environmentally benign. By choosing synthetic routes with high atom economy and utilizing greener reaction conditions, the synthesis of 2,2'-dithiodiethanesulfonic acid can be made more sustainable.

Structural Elucidation and Advanced Spectroscopic Characterization of 2,2 Dithiodiethanesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 2,2'-dithiodiethanesulfonic acid, offering detailed insights into its atomic framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹H NMR spectrum of 2,2'-dithiodiethanesulfonic acid in a suitable deuterated solvent, such as D₂O, is expected to exhibit two triplets. Due to the symmetrical nature of the molecule (HO₃S-CH₂-CH₂-S-S-CH₂-CH₂-SO₃H), the two methylene (B1212753) groups (-CH₂-) are chemically equivalent. The methylene group adjacent to the sulfonic acid group would appear at a downfield chemical shift compared to the methylene group adjacent to the disulfide bond, owing to the electron-withdrawing nature of the sulfonate group. The signals would be split into triplets due to coupling with the adjacent methylene protons.

Similarly, the ¹³C NMR spectrum is anticipated to show two distinct signals corresponding to the two non-equivalent carbon atoms. The carbon atom bonded to the highly electronegative sulfonic acid group would resonate at a higher chemical shift (downfield) compared to the carbon atom attached to the less electronegative sulfur atom of the disulfide bridge. For comparison, the predicted ¹³C NMR chemical shifts for related sulfonic acids like sulfanilic acid and benzenesulfonic acid in D₂O are available in public databases. np-mrd.org Analogous compounds such as 1,2-ethanedisulfonic acid also provide reference points for expected chemical shifts. chemicalbook.com

Interactive Data Table: Predicted NMR Data for 2,2'-Dithiodiethanesulfonic Acid

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.5 | Triplet | -CH₂-SO₃H |

| ¹H | ~3.0 | Triplet | -CH₂-S-S- |

| ¹³C | ~55 | - | -CH₂-SO₃H |

| ¹³C | ~40 | - | -CH₂-S-S- |

| Note: These are estimated values and may vary based on solvent and experimental conditions. |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and confirm the connectivity within the 2,2'-dithiodiethanesulfonic acid molecule, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the protons of the two adjacent methylene groups. sdsu.eduemerypharma.com A cross-peak connecting the two triplets in the spectrum would definitively establish the -CH₂-CH₂- linkage. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. sdsu.eduemerypharma.com It would show a correlation peak between the downfield proton triplet and the downfield carbon signal, and another correlation between the upfield proton triplet and the upfield carbon signal, thus assigning each proton signal to its corresponding carbon atom. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds). sdsu.eduuvic.ca For 2,2'-dithiodiethanesulfonic acid, an HMBC spectrum would show a correlation from the protons of the methylene group adjacent to the sulfonate group to the carbon of the methylene group attached to the disulfide, and vice-versa. This would further solidify the structural assignment.

Dynamic NMR Studies and Conformational Analysis

The disulfide bond in 2,2'-dithiodiethanesulfonic acid introduces a degree of conformational flexibility. Dynamic NMR studies, which involve acquiring spectra at different temperatures, could provide insights into the rotational barriers around the C-S and S-S bonds. researchgate.net While specific dynamic NMR studies on this compound are not widely reported, conformational analysis of related molecules, such as those containing 1,3-dioxane (B1201747) rings or porphyrin macrocycles, demonstrates the power of this technique in understanding molecular dynamics. researchgate.netmdpi.com Theoretical conformational analysis can also be performed to predict the most stable conformers. mdpi.com The conformational preferences of molecules containing sulfonic acid groups have been studied, revealing the influence of intramolecular hydrogen bonding. rsc.org

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular mass of 2,2'-dithiodiethanesulfonic acid and, consequently, its elemental composition. The calculated exact mass of the neutral molecule (C₄H₁₀O₆S₄) is 281.93602273 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula.

Interactive Data Table: Predicted HRMS Data for 2,2'-Dithiodiethanesulfonic Acid Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 282.94332 | 163.5 |

| [M+Na]⁺ | 304.92526 | 168.2 |

| [M-H]⁻ | 280.92876 | 157.7 |

| Data sourced from computational predictions. uni.lu |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to generate a spectrum of fragment ions. This technique provides detailed structural information by elucidating the fragmentation pathways of the molecule. nih.govpurdue.edu For 2,2'-dithiodiethanesulfonic acid, the precursor ion (e.g., [M-H]⁻) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation of sulfonic acids and disulfides can follow several pathways. The disulfide bond is a likely site of initial cleavage, which could lead to the formation of a sulfenic acid and a thio-sulfonate species. Cleavage of the C-S bonds is also a probable fragmentation route. The study of fragmentation pathways of related compounds, such as dicarboxylic acids, can provide insights into the expected fragmentation patterns. researchgate.net The fragmentation of other sulfur-containing organic molecules often involves the loss of small neutral molecules like SO₂ or H₂S. The resulting fragment ions would be detected, and their mass-to-charge ratios would be used to deduce the fragmentation mechanism, further confirming the structure of 2,2'-dithiodiethanesulfonic acid.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive means to probe the molecular structure of 2,2'-dithiodiethanesulfonic acid by identifying its characteristic functional groups and their conformations.

The sulfonic acid group (-SO₃H) is a defining feature of the 2,2'-dithiodiethanesulfonic acid molecule. Sulfonic acids are known to be strong acids, and their vibrational spectra are characterized by distinct bands corresponding to the S=O, S-O, and O-H bonds. wikipedia.org While a complete, assigned spectrum for 2,2'-dithiodiethanesulfonic acid is not widely published, the characteristic frequencies can be reliably predicted by comparison with related compounds like alkanesulfonic acids and sulfonated polymers. acs.orgacs.org

The key vibrational modes for the sulfonic acid group include:

O-H Stretching: A broad and intense absorption band is typically observed in the IR spectrum between 2800 and 3200 cm⁻¹, characteristic of the strongly hydrogen-bonded hydroxyl group in the sulfonic acid moiety.

S=O Asymmetric and Symmetric Stretching: The SO₂ group within the sulfonic acid gives rise to two prominent stretching vibrations. The asymmetric stretching (νₐₛ(SO₂)) appears as a strong band in the IR spectrum, typically in the range of 1250-1180 cm⁻¹. The symmetric stretching (νₛ(SO₂)) is also strong and found at a lower frequency, generally between 1080-1030 cm⁻¹.

S-O Stretching: The stretching vibration of the S-O single bond (ν(S-O)) is typically observed in the 900-700 cm⁻¹ region of the IR and Raman spectra.

Deformation Modes: Various bending and deformation modes of the sulfonate headgroup (e.g., δ(SO₃), δ(OH)) occur at lower frequencies, typically below 600 cm⁻¹. epa.gov

These vibrational frequencies are sensitive to the local environment, including hydration and the degree of dissociation of the acid. acs.org

Table 1: Characteristic Vibrational Frequencies for Sulfonic Acid Groups

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Notes |

| O-H Stretching (H-bonded) | 2800 - 3200 | Strong, Broad | Weak | The broadness is indicative of strong intermolecular hydrogen bonding. |

| S=O Asymmetric Stretching (νₐₛ) | 1250 - 1180 | Strong | Medium | One of the most characteristic bands for the sulfonic acid group. |

| S=O Symmetric Stretching (νₛ) | 1080 - 1030 | Strong | Strong | Often appears as a very strong and sharp band in the Raman spectrum. |

| S-O Stretching (ν) | 900 - 700 | Medium | Medium | Involves the single bond between sulfur and the hydroxyl oxygen. |

| SO₃ Deformation Modes (δ) | < 600 | Medium-Weak | Medium-Weak | Includes scissoring, wagging, and twisting motions of the sulfonate headgroup. |

The disulfide (S-S) linkage is a crucial structural element in 2,2'-dithiodiethanesulfonic acid. Raman spectroscopy is particularly well-suited for detecting the S-S bond, which often yields a weak or undetectable signal in IR spectroscopy. The vibrational frequencies of the C-S-S-C fragment are sensitive to its conformation, particularly the dihedral angle around the S-S bond. nih.govnih.gov

Key spectroscopic signatures include:

S-S Stretching (ν(S-S)): The S-S stretching vibration is a key marker for the disulfide bond and typically appears in the Raman spectrum in the range of 500-550 cm⁻¹. Studies on various organic disulfides have shown a correlation between the S-S stretching frequency and the CS-SC dihedral angle. nih.govnih.gov For many aliphatic disulfides, this peak is found around 510 cm⁻¹.

C-S Stretching (ν(C-S)): The carbon-sulfur stretching vibration provides complementary information. These modes are typically observed in the 600-700 cm⁻¹ region of the Raman spectrum. nih.govnih.gov The presence of multiple ν(C-S) bands can indicate the existence of different rotational isomers (rotamers) around the C-S bonds. acs.org

The intensity ratio of the S-S and C-S stretching bands can be influenced by the crystalline environment but does not show a clear correlation with bond angles or dihedral angles. nih.gov

Table 2: Characteristic Raman Frequencies for the Disulfide Linkage

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity (Raman) | Notes |

| S-S Stretching (ν) | 500 - 550 | Weak to Medium | Highly characteristic of the disulfide bond. Its frequency is sensitive to the CS-SC dihedral angle. nih.govnih.gov |

| C-S Stretching (ν) | 600 - 700 | Medium | Provides information about the conformation of the carbon-sulfur bonds. The presence of multiple peaks can indicate rotational isomers. acs.org |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can provide insights into the adsorption mechanism of molecules onto metal surfaces, typically gold or silver nanoparticles. dntb.gov.uanih.gov For 2,2'-dithiodiethanesulfonic acid, SERS can elucidate which parts of the molecule interact most strongly with the substrate.

When a molecule containing a disulfide bond adsorbs on a silver or gold surface, the SERS spectrum often shows a significant enhancement of the vibrations associated with the sulfur atoms. nih.gov Studies on disulfide-containing proteins adsorbed on colloidal silver have demonstrated that the enhancement of the ν(S-S) and ν(C-S) modes is clear evidence that the disulfide bridge is located in close proximity to the metal surface. nih.gov This interaction may occur with the S-S bond intact or via cleavage and formation of metal-thiolate bonds.

The adsorption behavior of 2,2'-dithiodiethanesulfonic acid on a SERS substrate would likely be governed by two main interactions:

Disulfide-Metal Interaction: The primary interaction is expected to be between the sulfur atoms of the disulfide linkage and the metal surface. This would lead to a strong enhancement of the ν(S-S) and ν(C-S) bands in the SERS spectrum.

Sulfonate-Surface Interaction: The terminal sulfonic acid groups (-SO₃H), which are ionized to sulfonate groups (-SO₃⁻) in aqueous solution, can also interact with the metal surface. osti.gov On a positively charged metal surface, these anionic groups would facilitate binding through electrostatic attraction. nih.govosti.gov

Time-dependent SERS studies could further reveal the dynamics of the adsorption process, such as competitive adsorption between different functional groups or conformational rearrangements upon surface binding. rsc.org

X-ray Diffraction (XRD) and Solid-State Structural Investigations

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

The determination of such a structure would involve growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. nih.gov Analysis of the resulting diffraction pattern allows for the solution and refinement of the crystal structure, yielding precise atomic coordinates.

In the absence of experimental single-crystal X-ray data, the nature of the intermolecular interactions and the crystal packing of 2,2'-dithiodiethanesulfonic acid can be predicted based on the principles of molecular recognition and hydrogen bonding. researchgate.netmdpi.comnih.gov The molecule possesses strong hydrogen bond donors (-OH) and acceptors (S=O), which are expected to dominate the crystal packing.

Hydrogen Bonding: The primary intermolecular interaction would be strong hydrogen bonds between the sulfonic acid groups. It is highly probable that these groups would form centrosymmetric dimers, where the -OH group of one molecule donates a hydrogen to an S=O oxygen of a neighboring molecule. This common arrangement in organic acids is known as a supramolecular synthon. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying the stereochemical aspects of chiral molecules. While 2,2'-dithiodiethanesulfonic acid itself is achiral, its derivatives can be synthesized to contain chiral centers. The disulfide bond (S-S) in such chiral derivatives acts as a chromophore, and its electronic transitions can give rise to distinct CD signals.

The conformation of the C-S-S-C dihedral angle in the disulfide bridge is a major determinant of the chiroptical properties of these molecules. The disulfide bond typically exhibits a CD band in the 225-230 nm region, and the intensity and exact wavelength (lambda max) of this band are highly sensitive to the local conformational environment. nih.gov This sensitivity allows for the monitoring of subtle conformational changes in response to environmental factors such as solvent polarity and pH. nih.gov

For chiral derivatives of 2,2'-dithiodiethanesulfonic acid, the CD spectrum would be expected to provide valuable information on the preferred conformation of the disulfide linkage. Theoretical studies on similar disulfide-containing molecules have shown that the sign and magnitude of the CD signal are directly related to the dihedral angle of the disulfide bond. acs.org Therefore, CD spectroscopy serves as an essential tool for elucidating the three-dimensional structure of chiral analogues of 2,2'-dithiodiethanesulfonic acid in solution.

Computational Chemistry and Quantum Mechanical Modeling of 2,2'-Dithiodiethanesulfonic Acid

Computational chemistry and quantum mechanical modeling provide indispensable tools for gaining a deeper understanding of the molecular structure, properties, and behavior of 2,2'-Dithiodiethanesulfonic acid at the atomic level. These methods complement experimental data and allow for the exploration of aspects that are difficult to probe through empirical means.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. For 2,2'-dithiodiethanesulfonic acid, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specific functional, such as B3LYP, and a suitable basis set, like 6-311+G(2d,p), to achieve a balance between accuracy and computational cost. nih.gov

The optimized geometry from DFT calculations provides the most stable three-dimensional arrangement of the atoms in the molecule. From this, one can analyze the electronic properties, including the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lumo Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive molecule.

Table 1: Predicted Structural Parameters of 2,2'-Dithiodiethanesulfonic Acid from DFT Calculations

| Parameter | Predicted Value |

| C-S Bond Length (Thioether) | ~ 1.82 Å |

| S-S Bond Length (Disulfide) | ~ 2.04 Å |

| C-C Bond Length | ~ 1.54 Å |

| S-O Bond Length (Sulfonate) | ~ 1.45 Å |

| C-S-S Bond Angle | ~ 104° |

| S-S-C Bond Angle | ~ 104° |

| C-S-S-C Dihedral Angle | ~ 90° (gauche) |

Note: These are representative values and can vary slightly depending on the level of theory and basis set used in the DFT calculations.

A significant advantage of computational modeling is the ability to predict spectroscopic data, which can then be compared with experimental results for validation. For 2,2'-dithiodiethanesulfonic acid, DFT calculations can be employed to predict vibrational frequencies corresponding to its infrared (IR) and Raman spectra. A study on the vibrational spectra of dimesna (B1670654) has identified the presence of at least two rotational conformers. nih.gov Computational analysis can help in assigning the observed vibrational bands to specific molecular motions and in identifying the different conformers present. researchgate.net

Furthermore, computational methods are invaluable for exploring the conformational landscape of flexible molecules like 2,2'-dithiodiethanesulfonic acid. The rotation around the S-S and C-S bonds can lead to various conformers with different energies. By performing a potential energy surface scan, it is possible to identify the low-energy conformers and to understand the energetic barriers between them. Studies on related molecules, such as cysteine sulfonic acid, have shown that intramolecular hydrogen bonding plays a significant role in determining the conformational preferences. nih.gov For 2,2'-dithiodiethanesulfonic acid, interactions between the sulfonate groups and with the disulfide bridge are expected to be key factors in its conformational behavior.

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of 2,2'-dithiodiethanesulfonic acid in different environments, such as in aqueous solution. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

By simulating 2,2'-dithiodiethanesulfonic acid in a box of water molecules, it is possible to investigate its solvation structure, including the formation of hydrogen bonds between the sulfonate groups and water. Such simulations can reveal how the molecule influences the structure of the surrounding water and how, in turn, the solvent affects the conformational flexibility of the molecule. acs.org

MD simulations are also instrumental in studying the interactions of 2,2'-dithiodiethanesulfonic acid with other molecules, such as biological macromolecules or at interfaces. For instance, simulations could be used to explore the binding of the molecule to a protein or its adsorption onto a surface. The insights gained from MD simulations are crucial for understanding the behavior of 2,2'-dithiodiethanesulfonic acid in complex systems.

Redox Chemistry and Electrochemistry of 2,2 Dithiodiethanesulfonic Acid

Disulfide/Thiol Redox Equilibria Involving 2,2'-Dithiodiethanesulfonic Acid

The key feature of 2,2'-Dithiodiethanesulfonic acid's redox chemistry is the equilibrium between its oxidized disulfide form (dimesna) and its reduced thiol form (mesna). This equilibrium is dynamic and can be influenced by various factors, including the presence of other thiols and the surrounding chemical environment.

The reduction of the disulfide bond in dimesna (B1670654) results in the formation of two molecules of mesna (B1676310), a reaction of significant biological importance. acs.orgpatsnap.com In physiological systems, this reduction is crucial for the uroprotective effects of mesna when administered with certain chemotherapy agents. acs.orgpatsnap.com Dimesna itself is relatively inactive but serves as a stable pro-drug that, upon reaching the kidneys, is reduced to the active thiol, mesna. acs.orgpatsnap.com

The disulfide/thiol redox equilibrium can be represented by the following reaction:

Dimesna (oxidized) + 2e⁻ + 2H⁺ ⇌ 2 Mesna (reduced)

This equilibrium is not only fundamental to its biological function but also underpins its electrochemical behavior. The ease with which this disulfide bond can be broken and reformed dictates its reactivity and potential applications as a redox-active compound.

While specific electrochemical studies detailing the direct reduction of the disulfide bond in 2,2'-Dithiodiethanesulfonic acid are not extensively available in the public literature, the general principles of disulfide electrochemistry provide a framework for understanding this process. The electrochemical reduction of a disulfide bond is a fundamental reaction that can be characterized using various techniques.

The process involves the transfer of two electrons to the disulfide bond, leading to its cleavage and the formation of two thiolate anions. The subsequent protonation of these anions yields the corresponding thiols. This can be a complex process influenced by the electrode material, the solvent, and the pH of the solution.

In principle, the electrochemical reduction of 2,2'-Dithiodiethanesulfonic acid at an electrode surface would proceed as follows:

Electron Transfer: (HO₃S-CH₂-CH₂-S-S-CH₂-CH₂-SO₃H) + 2e⁻ → 2 (HO₃S-CH₂-CH₂-S⁻)

Protonation: 2 (HO₃S-CH₂-CH₂-S⁻) + 2H⁺ → 2 (HO₃S-CH₂-CH₂-SH)

The potential at which this reduction occurs is a key parameter that reflects the stability of the disulfide bond.

The disulfide bridge in 2,2'-Dithiodiethanesulfonic acid can be reduced and formed through various chemical pathways.

Chemical Reduction:

The reduction of dimesna to mesna is a critical step in its biological activity and can be achieved through thiol-disulfide exchange reactions. acs.org In this process, a thiol (R-SH) attacks one of the sulfur atoms of the disulfide bond in dimesna, leading to the formation of a mixed disulfide and a molecule of mesna. A second thiol molecule then reacts with the mixed disulfide to yield another molecule of mesna and the disulfide of the attacking thiol.

This can be illustrated with a generic thiol (R-SH):

Dimesna + R-SH ⇌ Mesna-S-S-R + Mesna

Mesna-S-S-R + R-SH ⇌ Mesna + R-S-S-R

In biological systems, endogenous thiols such as glutathione (B108866) (GSH) and cysteine play a significant role in the reduction of dimesna. acs.org Studies have shown that dimesna undergoes thiol-disulfide exchange with the thiolate anions of these sulfhydryl compounds. acs.org

Chemical Oxidation:

The reverse reaction, the oxidation of mesna to form the disulfide bridge of dimesna, is also a significant process. In the bloodstream, mesna is rapidly oxidized to dimesna. patsnap.com This auto-oxidation can occur in the presence of oxygen, particularly under mildly basic conditions. The oxidation of thiols can proceed through various mechanisms, often involving radical intermediates or the formation of sulfenic acids. nih.gov For instance, the oxidation of mesna with a strong oxidant like acidic bromate (B103136) involves successive two-electron transfers from the sulfur atom. acs.org

The general reaction for the oxidation of mesna is:

2 Mesna ⇌ Dimesna + 2H⁺ + 2e⁻

This facile oxidation in the circulatory system, followed by reduction in the kidneys, is a key aspect of its pharmacokinetic profile. patsnap.com

Cyclic Voltammetry and Other Voltammetric Techniques for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of chemical species. researchgate.netresearchgate.net By scanning the potential of an electrode and measuring the resulting current, a voltammogram is obtained that provides information about the redox reactions occurring at the electrode surface.

For a reversible redox couple like the dimesna/mesna system, a characteristic cyclic voltammogram would be expected to show a cathodic peak corresponding to the reduction of dimesna to mesna and an anodic peak corresponding to the oxidation of mesna back to dimesna. The potential midway between the cathodic and anodic peak potentials provides an estimate of the formal redox potential (E°') of the couple.

While specific cyclic voltammograms for 2,2'-Dithiodiethanesulfonic acid are not readily found in the literature, studies on its reduced form, mesna, have utilized voltammetric techniques for the development of electrochemical sensors. nih.gov These studies demonstrate the electrochemical activity of the thiol group in mesna.

The determination of the redox potential is crucial as it quantifies the thermodynamic tendency of the disulfide bond to be reduced.

The shape of a cyclic voltammogram can provide insights into the reversibility and kinetics of the redox process. For a fully reversible system, the separation between the anodic and cathodic peak potentials (ΔEp) is typically close to 59/n mV at room temperature, where n is the number of electrons transferred (in this case, n=2 for the disulfide reduction). The ratio of the anodic to cathodic peak currents should also be close to unity.

Deviations from these ideal behaviors can indicate quasi-reversible or irreversible kinetics. The kinetics of thiol-disulfide exchange reactions are known to be influenced by factors such as pH and the nature of the thiol and disulfide. nih.govharvard.edu The rate of electron transfer at the electrode surface would similarly be affected by the experimental conditions.

The kinetics of the reaction between mesna and platinum-based drugs have been studied, highlighting the reactivity of its thiol group. nih.govresearchgate.net While not a direct measure of electrochemical kinetics, this reactivity underscores the dynamic nature of its redox chemistry.

The electrochemical behavior of 2,2'-Dithiodiethanesulfonic acid and its reduced form, mesna, can be influenced by the nature of the electrode surface. Modified electrodes, which have their surfaces intentionally altered to enhance specific properties, are often used in electroanalysis and catalysis.

For instance, a study on an electrochemical sensor for modafinil (B37608) utilized a pencil graphite (B72142) electrode modified with silver nanoparticles and mesna. nih.gov In this case, the thiol group of mesna likely plays a role in the modification of the electrode surface and the subsequent electrochemical detection. The use of gold electrodes is also common for studying sulfur-containing compounds due to the strong affinity of sulfur for gold, which can lead to the formation of self-assembled monolayers. nih.gov

The interaction of 2,2'-Dithiodiethanesulfonic acid with a modified electrode could lead to enhanced electron transfer rates or improved detection sensitivity. The specific interactions would depend on the chemical nature of the modifier and the analyte.

Mechanisms of Electron Transfer and Redox Mediation by 2,2'-Dithiodiethanesulfonic Acid

The mechanism of electron transfer in the redox conversion of 2,2'-Dithiodiethanesulfonic acid involves the breaking and forming of the sulfur-sulfur bond. In chemical reductions via thiol-disulfide exchange, the mechanism is typically a nucleophilic substitution (Sₙ2) reaction where a thiolate anion acts as the nucleophile. nih.govharvard.eduresearchgate.net

In an electrochemical context, the electron transfer can occur directly at the electrode surface or be mediated by a redox mediator. A redox mediator is a species that can be reversibly oxidized and reduced at the electrode and can shuttle electrons between the electrode and the analyte.

While there is no specific literature detailing 2,2'-Dithiodiethanesulfonic acid as an electrochemical redox mediator, its reversible redox properties suggest it could potentially function as one. In such a scenario, the mediator would first be reduced (or oxidized) at the electrode and then react with the target molecule in the solution, regenerating the mediator's original state.

Interactions with Reactive Oxygen and Nitrogen Species in in vitro Chemical Systems

The reactivity of 2,2'-Dithiodiethanesulfonic acid with key ROS and RNS such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂⁻), hydroxyl radical (•OH), nitric oxide (NO•), and peroxynitrite (ONOO⁻) in controlled in vitro chemical environments has not been extensively documented. General knowledge of disulfide chemistry suggests potential pathways for these interactions.

Disulfides can undergo oxidation in the presence of strong oxidants. For instance, oxidation of disulfides can lead to the formation of thiosulfinates (RS(O)SR) and further to thiosulfonates (RS(O)₂SR). However, specific studies detailing the conditions and products for 2,2'-Dithiodiethanesulfonic acid are lacking.

Similarly, the direct reaction of disulfides with RNS is not as well-characterized as that of their corresponding thiols. Thiols are known to react with nitric oxide and peroxynitrite to form S-nitrosothiols and other oxidized sulfur species. It is plausible that under certain conditions, the disulfide bond of 2,2'-Dithiodiethanesulfonic acid could be targeted by these reactive species, potentially leading to cleavage and the formation of sulfonated thiol radicals or other oxidized products. However, without specific experimental evidence, such discussions remain speculative.

The absence of detailed research findings prevents the compilation of a data table summarizing the specific interactions, reaction products, and kinetic data for 2,2'-Dithiodiethanesulfonic acid with various ROS and RNS in in vitro systems. Further research is required to elucidate the specific redox chemistry of this compound under physiologically relevant oxidative and nitrosative stress conditions.

Coordination Chemistry and Metal Ion Interactions with 2,2 Dithiodiethanesulfonic Acid

Ligand Properties of 2,2'-Dithiodiethanesulfonic Acid

2,2'-Dithiodiethanesulfonic acid possesses a flexible backbone connecting two terminal sulfonate groups, which are the primary sites for metal ion interaction. The nature of the sulfur atoms, both in the sulfonate groups and the disulfide linkage, defines its properties as a ligand.

The sulfonate group (R-SO₃⁻) is generally considered a weak or poorly coordinating ligand in comparison to functionalities like carboxylates. This is because the negative charge is delocalized over three oxygen atoms, reducing the basicity and donor strength of any single oxygen atom. However, coordination to metal ions is well-established and can occur in several modes.

Based on the Hard and Soft Acids and Bases (HSAB) theory, the oxygen atoms of the sulfonate group are hard bases, favoring coordination with hard acid metal ions such as Fe(III), Cr(III), and lanthanides. The coordination is predominantly electrostatic in nature. Each of the three oxygen atoms in a sulfonate group can potentially bind to a metal ion, allowing for various coordination modes, including monodentate (one oxygen binds), bidentate (two oxygens bind to the same metal), and, most commonly, bridging modes where the sulfonate group links multiple metal centers to form coordination polymers. In many instances, particularly with softer metal ions or in the presence of stronger competing ligands like water, sulfonate groups may remain uncoordinated and simply act as counter-ions, participating in hydrogen bonding within the crystal lattice.

The disulfide bridge (-S-S-) is a critical structural feature of 2,2'-dithiodiethanesulfonic acid. Unlike the thiol groups from which it is derived, the sulfur atoms in a disulfide bond are significantly less basic and are very poor σ-donors. Direct coordination of a disulfide sulfur to a metal ion is rare in classical coordination chemistry.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of discrete, stable coordination complexes with 2,2'-dithiodiethanesulfonic acid is not extensively documented in the scientific literature. Much of its study has focused on its metabolic and detoxifying properties in medicine. nih.govpatsnap.com However, general principles of coordination chemistry allow for predictions of how it might form complexes with various metal ions.

The synthesis of transition metal complexes with sulfonate-containing ligands is typically achieved by reacting a soluble metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent, often water or a polar organic solvent like methanol (B129727) or ethanol. The resulting complexes can be isolated by precipitation or crystallization.

Given the ligand's structure, several outcomes are possible:

Mononuclear Complexes: A single metal ion could be chelated by both sulfonate groups, though this would require the formation of a large, and likely strained, chelate ring.

Dinuclear Complexes: Two metal ions could be bridged by the two sulfonate groups of a single ligand molecule.

Coordination Polymers: The most probable outcome is the formation of extended one-, two-, or three-dimensional networks, where the bifunctional nature of the ligand allows it to bridge multiple metal centers.

The synthesis of related transition metal dithiolate complexes often involves the reaction of a metal salt with a dithiol precursor in the presence of a base or the direct reaction with an alkali metal salt of the dithiolate. While these methods apply to ligands with thiol groups, they are not directly applicable to the disulfide-containing 2,2'-dithiodiethanesulfonic acid without prior reduction of the S-S bond.

The coordination chemistry of lanthanides (Ln) and actinides (An) is dominated by their hard Lewis acid character, showing a strong preference for hard donor atoms like oxygen over softer donors like sulfur. nih.govmdpi.com Therefore, any interaction with 2,2'-dithiodiethanesulfonic acid would almost certainly involve coordination through the oxygen atoms of the sulfonate groups. The disulfide bridge would remain uncoordinated.

The synthesis of Ln/An complexes typically involves the reaction of the corresponding metal salts (often as hydrates) with the ligand in aqueous or alcoholic solutions. The separation of trivalent actinides from lanthanides is a significant challenge in nuclear waste reprocessing, and ligands with soft donor atoms (like sulfur) are of research interest because they can show selectivity for the slightly softer actinides over lanthanides. nih.gov While thioether and other sulfur-containing ligands have been studied for this purpose, specific research into complexes of 2,2'-dithiodiethanesulfonic acid for these applications is not prominent in the literature. nih.govresearchgate.netnih.gov The formation of stable, well-defined complexes is often complicated by the strong hydration of the f-element ions, which compete with the weakly coordinating sulfonate groups.

Spectroscopic and X-ray Diffraction Analysis of Coordination Compounds

The characterization of any potential coordination compounds of 2,2'-dithiodiethanesulfonic acid would rely on standard analytical techniques to elucidate their structure and bonding.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: This technique would be crucial for confirming the coordination of the sulfonate groups. The S-O stretching vibrations in a free sulfonate ion are typically observed in the 1200-1150 cm⁻¹ (asymmetric) and 1060-1030 cm⁻¹ (symmetric) regions. Upon coordination to a metal ion, these bands would be expected to shift in frequency and potentially split, providing evidence of metal-sulfonate interaction.

UV-Visible (UV-Vis) Spectroscopy: For complexes with d-block transition metals, UV-Vis spectroscopy could reveal ligand-to-metal charge transfer (LMCT) bands and weak d-d electronic transitions, which are characteristic of the coordination geometry around the metal ion (e.g., octahedral or tetrahedral). chemrevlett.com For lanthanide complexes, the spectra would show sharp, low-intensity peaks corresponding to f-f transitions, which are less sensitive to the ligand environment but can still provide information on the symmetry of the coordination sphere. slideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy could be used to characterize the ligand's conformation in diamagnetic complexes (e.g., with Zn²⁺ or Lu³⁺). Shifts in the resonances of the carbon atoms adjacent to the sulfonate groups upon complexation would indicate the sites of metal binding.

X-ray Diffraction Analysis: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of coordination compounds. researchgate.net This technique would provide precise information on:

The coordination number and geometry of the metal center.

The coordination mode of the sulfonate groups (monodentate, bidentate, bridging).

The exact bond lengths and angles between the metal ion and the ligand's donor atoms.

The presence and coordination of solvent molecules or counter-ions.

Powder X-ray diffraction (PXRD) could be used to identify the crystalline phases of the synthesized materials and confirm their purity. researchgate.net

Below is an illustrative table of the kind of structural data that X-ray diffraction would provide for a hypothetical metal complex of this ligand.

| Parameter | Hypothetical Ni(II) Complex | Hypothetical Eu(III) Complex |

| Coordination Geometry | Octahedral | 8- or 9-coordinate (e.g., Square Antiprism) |

| Metal-Oxygen Bond Length (Å) | ~2.0-2.2 | ~2.3-2.5 |

| Coordination Mode of Sulfonate | Bridging between Ni(II) centers | Bridging and/or Chelating |

| Role of Disulfide Bridge | Non-coordinating, structural linker | Non-coordinating, structural linker |

Theoretical Investigations on Metal-Ligand Interactions of 2,2'-Dithiodiethanesulfonic Acid Remain Largely Unexplored

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational analysis of metal-ligand bonding and complex stability specifically concerning 2,2'-Dithiodiethanesulfonic acid. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating the coordination chemistry of various ligands, dedicated studies on the interaction of this particular disulfonate compound with metal ions appear to be unpublished.

In the broader field of coordination chemistry, extensive theoretical research has been conducted on a wide array of ligands and their metal complexes. For instance, DFT calculations have been successfully employed to predict the stability constants of complexes involving various organic ligands and metal ions. These studies often involve the calculation of thermodynamic parameters to understand the spontaneity and favorability of complex formation. The analysis of molecular orbitals and charge distribution helps in describing the nature of the metal-ligand bond, whether it is predominantly electrostatic or covalent in character.

Furthermore, computational models are frequently used to determine the geometry of metal complexes, including bond angles and coordination numbers. This information is vital for rationalizing the observed properties and reactivity of these compounds.

However, despite the availability of these sophisticated computational techniques and their wide application in coordination chemistry, specific theoretical data for complexes of 2,2'-Dithiodiethanesulfonic acid could not be located in the public scientific domain. Consequently, the creation of detailed data tables and an in-depth discussion on the theoretical aspects of its metal-ligand bonding and complex stability is not feasible at this time. Further experimental and computational research is needed to fill this knowledge gap.

Analytical Methodologies for Detection and Quantification of 2,2 Dithiodiethanesulfonic Acid

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 2,2'-Dithiodiethanesulfonic acid, providing the necessary separation from matrix components and related compounds.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like 2,2'-Dithiodiethanesulfonic acid. Due to the compound's structure, which lacks a strong chromophore, direct UV detection can be challenging unless performed at low wavelengths (around 200-210 nm), where selectivity may be poor. deswater.com However, several HPLC modes can be effectively employed.

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC. For a highly polar compound like 2,2'-Dithiodiethanesulfonic acid, retention on standard C8 or C18 columns can be minimal. To enhance retention, ion-pairing chromatography is often utilized. An ion-pairing agent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium), is added to the mobile phase. This agent forms a neutral ion pair with the anionic sulfonate groups, increasing the hydrophobicity of the analyte and its retention on the non-polar stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative approach that uses a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This technique is well-suited for highly polar compounds and can provide excellent separation.

Detection Modes:

UV Detection: As mentioned, this is possible at low wavelengths but may lack specificity. deswater.com

Refractive Index (RI) Detection: RI detectors are universal but have limited sensitivity and are not compatible with gradient elution, which is often necessary for complex samples.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector compatible with gradient elution that can detect any non-volatile analyte. It is a viable option for 2,2'-Dithiodiethanesulfonic acid, which is non-volatile.

Conductivity Detection: After suppression, this can be a sensitive and specific detection method for ionic species.

A study on the stability of Mesna (B1676310) utilized liquid chromatography coupled with mass spectrometry (LC-MS/MS), where the chromatographic conditions are directly applicable to an HPLC-UV or HPLC-ELSD setup. nih.gov The method developed for the analysis of Mesna in rat plasma also provides a solid basis for an HPLC method for its dimer, Dimesna (B1670654). nih.gov

Ion Chromatography (IC) for Sulfonic Acid Analysis

Ion Chromatography (IC) is a powerful and direct method for the determination of ionic species, making it exceptionally well-suited for analyzing sulfonic acids. nih.govresearchgate.net The technique relies on the separation of ions on a stationary phase with ion-exchange functional groups. For an anion like 2,2'-dithiodiethanesulfonate, an anion-exchange column is used.

The separation is typically followed by suppressed conductivity detection. thermofisher.com In this setup, an eluent (e.g., sodium hydroxide (B78521) or sodium carbonate/bicarbonate solution) carries the sample through the analytical column. After separation, the eluent passes through a suppressor device which reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to highly sensitive and specific detection. thermofisher.com IC methods have been successfully developed for the simultaneous determination of various alkanesulfonic acids in water samples. cromlab-instruments.es Given that 2,2'-Dithiodiethanesulfonic acid is a disulfonate, IC provides a robust and sensitive analytical approach.

Table 1: Representative Ion Chromatography Conditions for Sulfonic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | High-capacity anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11 or AS16) |

| Eluent | Potassium hydroxide (KOH) gradient generated electrolytically |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | Suppressed Conductivity |

| Temperature | 30 °C |

| Injection Volume | 10 - 25 µL |

Gas Chromatography (GC) of Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but it is restricted to thermally stable and volatile compounds. 2,2'-Dithiodiethanesulfonic acid is a salt-like, non-volatile compound and cannot be analyzed directly by GC. Therefore, a chemical derivatization step is mandatory to convert the sulfonic acid groups into less polar, more volatile functional groups.

Common derivatization strategies for acidic compounds include:

Esterification: Sulfonic acids can be converted to their corresponding esters (e.g., methyl, ethyl, or chloroethyl esters) using reagents like diazomethane, boron trifluoride in an alcohol (e.g., BCl3/2-chloroethanol), or trimethylsilyl (B98337) (TMS) reagents. nih.govnih.gov

Amide Formation: Conversion to amides is another possibility. For instance, fatty acids are converted to 4,4-dimethyloxazoline (DMOX) derivatives for GC-MS analysis, a technique that could potentially be adapted for sulfonic acids. nih.gov

The choice of derivatization agent is critical and must ensure a high-yield, clean reaction. Once derivatized, the volatile product can be separated on a GC column (typically a non-polar or medium-polarity capillary column) and detected, most commonly by a Flame Ionization Detector (FID) or a mass spectrometer.

Coupled and Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a highly selective detection method like mass spectrometry, offer superior sensitivity and specificity, making them ideal for trace analysis in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS is the benchmark for quantifying trace levels of organic molecules in complex samples such as biological fluids. chromatographyonline.com This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. A study investigating the stability of Mesna in injection formulations successfully used LC-MS/MS to monitor the parent drug and the formation of its dimer, 2,2'-Dithiodiethanesulfonic acid (Dimesna). nih.govresearchgate.net

In this method, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in negative mode for the anionic sulfonic acid. The mass spectrometer then isolates the precursor ion (the deprotonated molecule [M-H]⁻ or [M-2H]²⁻) of Dimesna. This precursor ion is fragmented, and specific product ions are monitored for quantification, providing excellent selectivity and minimizing interferences from the sample matrix. A rapid and sensitive HPLC-MS/MS method was developed and validated to quantify Mesna in rat plasma, demonstrating a limit of detection of 20 nM, showcasing the power of this technique for related compounds. nih.gov

Table 2: Published LC-MS/MS Parameters for the Analysis of Mesna and its Dimer, Dimesna